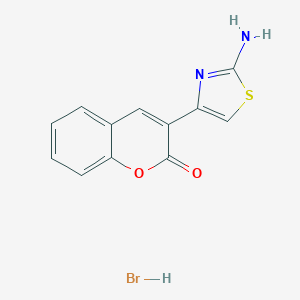

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPCYGDHBSSVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 3-(2-aminothiazol-4-yl)-2H-chromen-2-one and its derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key synthetic pathways.

Core Synthetic Strategies

The synthesis of the this compound scaffold and its analogues primarily revolves around the construction of the 2-aminothiazole ring onto a coumarin core. The most prevalent and effective methods include the Hantzsch thiazole synthesis and multi-component reactions.

Hantzsch Thiazole Synthesis

A classical and widely employed method for the synthesis of thiazole derivatives is the Hantzsch reaction.[1] In the context of this compound, this involves the cyclocondensation of a 3-(2-haloacetyl)-2H-chromen-2-one with a thiourea or its substituted derivatives. The reaction typically proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

A notable variation involves the synthesis of 4-hydroxy-substituted coumarin derivatives, which starts from 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and various thiourea derivatives.[2] This reaction is often carried out in refluxing ethanol, yielding the final products in a short timeframe.[2]

One-Pot, Three-Component Synthesis

An efficient and atom-economical approach involves a one-pot, three-component reaction.[3][4] This method typically utilizes a 3-acetyl-4-hydroxycoumarin, an aromatic aldehyde, and thiourea in the presence of a catalyst such as ammonium acetate.[3][4] The reaction is generally performed under reflux in a suitable solvent like dimethyl carbonate (DMC) or toluene.[3][4] This strategy offers several advantages, including high yields, procedural simplicity, and mild reaction conditions.[3][4]

Synthesis via N-Bromosuccinimide (NBS) Mediated Reaction

Another facile, single-step synthesis involves reacting 3-acetylcoumarins with thiourea in the presence of N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[5] This method is advantageous due to its shorter reaction time and straightforward work-up procedure.[5] The reaction is believed to proceed through a free radical mechanism, where the 3-acetylcoumarin is first brominated at the α-position to form a 3-(α-bromoacetyl)coumarin intermediate, which then reacts in situ with thiourea.[5]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 3-(2-Aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives[2]

-

Preparation of Starting Material: The synthesis begins with the preparation of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.

-

Reaction Setup: To a solution of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (1.0 g, 3.5 mmol) in absolute ethanol, an equimolar amount of the respective thiourea derivative is added.

-

Reaction Condition: The reaction mixture is refluxed for a period of 30 to 45 minutes.

-

Work-up and Purification: The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is typically evaporated, and the resulting solid is purified, often by recrystallization from a suitable solvent, to yield the final product.

Protocol 2: One-Pot, Three-Component Synthesis of (E)-3-(2-(Arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones[3][4]

-

Reaction Setup: A mixture of 3-acetyl-4-hydroxycoumarin (8 mmol), thiourea (8 mmol), and an appropriate aromatic aldehyde (10 mmol) is taken in dimethyl carbonate (DMC) (15 mL).

-

Catalyst Addition: Ammonium acetate (8 mmol) is added to the mixture as a catalyst.

-

Reaction Condition: The mixture is stirred under reflux for 4 to 5 hours.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, the precipitated solid is filtered, dried, and recrystallized from a suitable solvent such as methanol to afford the pure product.

Protocol 3: Synthesis of 3-(2-Amino-4-thiazolyl)coumarins using N-Bromosuccinimide[5]

-

Reaction Setup: A mixture of 3-acetylcoumarin (0.02 mol), thiourea (0.02 mol), N-bromosuccinimide (0.02 mol), and a catalytic amount of benzoyl peroxide is taken in dry benzene or dry carbon tetrachloride (30-40 mL).

-

Reaction Condition: The mixture is heated under reflux using a 300-watt tungsten lamp for 6 hours.

-

Work-up and Purification: The solvent is distilled off, and the resulting hydrobromide salt is treated with water. The separated solid is filtered and neutralized with a 10% sodium carbonate solution to yield the free base, which is then recrystallized.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various this compound derivatives from the cited literature.

Table 1: Synthesis of 3-(2-Substituted-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives via Hantzsch Reaction [2]

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 3a | C19H12N2O3S | 396.37 | 79.00 | 280–285 |

| 3b | C18H11N3O3S | 381.36 | 82.70 | 225–232 |

| 3c | C19H12N2O3S | 416.43 | 72.40 | 245–250 |

| 3d | C20H14N2O3S | 350.39 | 84.00 | 270–275 |

| 3e | C18H16N2O4S | 360.38 | 71.43 | 220–225 |

| 3f | C16H16N2O4S | 316.37 | 63.04 | 245–247 |

| 3g | C21H14N2O3S | 378.40 | 46.97 | 215–220 |

Table 2: Synthesis of (E)-3-(2-(Arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-one Derivatives via One-Pot, Three-Component Reaction [3]

| Compound | Ar-CHO Substituent | Yield (%) | Melting Point (°C) |

| 2a | -H | 75 | 220 |

| 2b | 4-NO2 | 75 | 110 |

| 2c | 3-OH | - | - |

| 2d | 2-CH3 | - | - |

| 2e | 4-CH3 | 75 | 220 |

| 2f | 3-OCH3 | 75 | 220 |

Visualizing the Synthesis

The following diagrams, generated using Graphviz, illustrate the primary synthetic workflows for preparing this compound and its derivatives.

References

chemical and physical properties of 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

An In-depth Technical Guide on the Chemical and Physical Properties of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound that integrates a coumarin scaffold with an aminothiazole moiety.[1] The coumarin nucleus is a well-known pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities, including anticoagulant, antitumor, and anti-inflammatory properties.[2][3] Similarly, the 2-aminothiazole ring is a prominent feature in many pharmacologically active agents, known for its antibacterial, antifungal, and antiproliferative effects.[1][2] The combination of these two privileged structures in a single molecular framework makes this compound a compound of significant interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and characterization based on available scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one | [4] |

| CAS Number | 61636-28-0 | [5][6][7] |

| Molecular Formula | C₁₂H₈N₂O₂S | [4][6][7] |

| Molecular Weight | 244.27 g/mol | [4][5][6] |

| Appearance | Crystal yellow solid | [8] |

| Melting Point | 230-233 °C | [8] |

| Purity | Typically ≥95% | [5][7] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of the compound.

| Spectroscopy | Data | Reference(s) |

| IR (Infrared) | Characteristic bands for N-H, C=O (lactone), C=N, and aromatic C-H stretching. | [2][8][9] |

| ¹H-NMR (DMSO-d₆) | Signals corresponding to aromatic protons, a singlet for the thiazole proton, and a singlet for the coumarin C4-H proton. | [8] |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | [4] |

Crystallographic Data

X-ray crystallography provides definitive proof of structure and information on the molecule's conformation and packing in the solid state. The crystal structure of this compound has been determined.[4]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [10][11] |

| Space Group | P 1 21/n 1 | [4] |

| Unit Cell Dimensions | a = 4.8213 Å, b = 14.2939 Å, c = 15.8175 Å | [4] |

| α = 90.00°, β = 93.8920°, γ = 90.00° | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is based on the Hantzsch thiazole synthesis. This involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with thiourea.[2][8]

Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

References

- 1. 3-(2-Amino-1,3-thiazol-4-yl)-7-hydroxy-2H-chromen-2-one | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-{2-[2-(Diphenylmethylene)hydrazinyl]thiazol-4-yl}-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H8N2O2S | CID 618431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 3-(2-Amino-thiazol-4-yl)-chromen-2-one | 61636-28-0 | LCA63628 [biosynth.com]

- 7. 61636-28-0 | this compound - Moldb [moldb.com]

- 8. ijrrr.com [ijrrr.com]

- 9. scispace.com [scispace.com]

- 10. 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic data and experimental methodologies for the characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one[1] Molecular Formula: C12H8N2O2S[1] Molecular Weight: 244.27 g/mol [1]

The molecular structure consists of a coumarin ring system linked at the 3-position to a 2-aminothiazole moiety. This combination of pharmacologically relevant scaffolds makes it a significant target for further investigation.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present in the molecule. The key vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3284 | N-H stretching | [2] |

| 3067 | Ar-H stretching | [2] |

| 1733 | C=O stretching (lactone) | [2] |

| 1642 | C=C stretching | [2] |

| 1580-1635 | C=N stretching (thiazole ring) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 8.9 - 8.14 | Singlet | CH of chromone | [3] |

| 8.23 - 8.41 | Singlet | CH of thiazole | [3] |

| 7.50 - 7.52 | Multiplet | Aromatic protons | [2] |

| 7.23 | Doublet of triplets | Aromatic proton | [2] |

| 7.18 | Doublet of doublets | Aromatic proton | [2] |

| 4.19 - 4.24 | Doublet | CH₂ of thiazole ring (for Schiff base derivatives) | [3] |

Note: Some of the cited data pertains to derivatives of the core compound, as detailed spectral assignments for the parent molecule are limited in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the elemental composition.

| m/z | Ion | Method | Reference |

| 244 | [M]⁺ | Electron Ionization (EI) | [1] |

| 381.0157 | [M]⁺ (for a nitro-derivative) | HRMS (EI) | [2] |

Experimental Protocols

The synthesis and spectral characterization of this compound typically follow a well-established synthetic route.

Synthesis

The synthesis of the title compound is often achieved through a Hantzsch thiazole synthesis. A common procedure involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea.[3]

General Procedure:

-

3-(2-bromoacetyl)-2H-chromen-2-one is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of thiourea is added to the solution.

-

The reaction mixture is refluxed for a specified period, typically ranging from 30 minutes to a few hours.[4]

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a PerkinElmer Spectrum 100 or a similar instrument using the Universal Attenuated Total Reflectance (UATR) sampling technique.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 500 MHz) in a suitable deuterated solvent, such as DMSO-d₆.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra can be obtained using an electron impact (EI) ionization source.[2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectral characterization of the synthesized compound.

References

The Multifaceted Biological Activities of Coumarin-Thiazole Hybrid Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful tool in modern drug discovery. This approach often leads to the development of novel compounds with enhanced biological activities and unique pharmacological profiles. Among the myriad of heterocyclic scaffolds, the fusion of coumarin and thiazole rings has garnered significant attention, yielding a versatile class of hybrid molecules with a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the significant biological activities of coumarin-thiazole hybrids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Coumarin-thiazole hybrids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Carbonic Anhydrases

Several coumarin-thiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in maintaining the pH homeostasis of tumor cells, contributing to their survival and proliferation in the acidic tumor microenvironment. Inhibition of these CAs can disrupt this balance, leading to cancer cell death.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Certain coumarin-thiazole hybrids have been shown to inhibit CDK2, a kinase essential for the G1/S phase transition, thereby arresting the cell cycle and preventing cancer cell proliferation.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative coumarin-thiazole hybrid molecules.

| Compound ID/Series | Cancer Cell Line | Assay | IC50 / Ki Value | Reference |

| Carbonic Anhydrase Inhibitors | ||||

| Compound 6o | hCA XII | Enzyme Inhibition | 91.1 nM (Ki) | [1] |

| Compounds 4a-p | hCA IX / hCA XII | Enzyme Inhibition | Nanomolar range (Ki) | [2] |

| CDK2 Inhibitors | ||||

| Hydroxycoumarin-thiazole derivative 6c | HepG2 | Cytotoxicity | 2.6 µM (IC50) | [3] |

| Hydroxycoumarin-thiazole derivative 6c | HCT116 | Cytotoxicity | 3.5 µM (IC50) | [3] |

| Open thioamide chain congener 5c | MCF-7 | Cytotoxicity | 4.5 µM (IC50) | [3] |

| Open thioamide chain congener 5c | HepG2 | Cytotoxicity | 5.4 µM (IC50) | [3] |

| Other Anticancer Agents | ||||

| Compounds (8-14) and (22-28) | MCF-7, Caco-2, HeLa | Cytotoxicity | 12.5 - >100 µg/mL (IC50) | [4] |

| Compound 5 | Renal Cancer UO-31 | Cytotoxicity | 38.74% growth inhibition | [5] |

| Compound 7 | Renal Cancer UO-31 | Cytotoxicity | 45.09% growth inhibition | [5] |

| Compound 8 | Renal Cancer UO-31 | Cytotoxicity | 34.65% growth inhibition | [5] |

| Compound 12 | Leukemia K-562 | Cytotoxicity | 27.00% growth inhibition | [5] |

| Compound 12 | Renal Cancer UO-31 | Cytotoxicity | 31.59% growth inhibition | [5] |

| Compound 12 | Breast Cancer T-47D | Cytotoxicity | 32.98% growth inhibition | [5] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Coumarin-thiazole hybrids have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi. Their proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative coumarin-thiazole hybrid molecules.

| Compound ID/Series | Microbial Strain | Assay | MIC Value (µg/mL) | Reference |

| Antibacterial Activity | ||||

| Hydroxyphenyl-thiazolyl-coumarins (1a-g) | Pseudomonas aeruginosa | Broth Microdilution | 15.62–31.25 | [6] |

| Hydroxyphenyl-thiazolyl-coumarins (1a-g) | Enterococcus faecalis | Broth Microdilution | 15.62–31.25 | [6] |

| Hydroxyphenyl-thiazolyl-coumarins (1a-g) | Staphylococcus aureus | Broth Microdilution | 62.5–125 | [6] |

| Compound SCT 1 | Bacteria | Tube Dilution | 12.5 | [7] |

| Compound SCT 2 | Bacteria | Tube Dilution | 6.25 | [7] |

| Antifungal Activity | ||||

| Hydroxyphenyl-thiazolyl-coumarins (1a-g) | Candida albicans | Broth Microdilution | 15.62 | [6] |

| Compound 1b and 1g | Aspergillus brasiliensis | Broth Microdilution | 15.62 | [6] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Coumarin-thiazole hybrids have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibitory effects on key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of representative coumarin-thiazole hybrid molecules.

| Compound ID/Series | Assay | IC50 Value (µg/mL) | Reference |

| Compound 9 | Oxidative burst activity | 31.0 ± 2.5 | [8] |

| Compound 13 | Oxidative burst activity | 27.1 ± 4.2 | [8] |

| Compound 18 | Oxidative burst activity | 5.6 ± 2.6 | [8] |

| Compound 29 | Oxidative burst activity | 1.9 ± 1.0 | [8] |

| Coumarin scaffold | Oxidative burst activity | 5.2 ± 0.2 | [8] |

| Ibuprofen (Standard) | Oxidative burst activity | 11.2 ± 1.9 | [8] |

Signaling Pathways and Mechanisms

The biological activities of coumarin-thiazole hybrids are underpinned by their interaction with specific molecular targets and signaling pathways. Visualizing these complex interactions is crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective derivatives.

Caption: Simplified signaling pathways targeted by coumarin-thiazole hybrids in cancer.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

Coumarin-thiazole hybrid compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the coumarin-thiazole hybrid compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Coumarin-thiazole hybrid compounds

-

Microbial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the coumarin-thiazole hybrid compounds in the appropriate broth medium in the wells of a 96-well plate (typically 50 µL per well).

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.

Caption: General experimental workflow for the development of coumarin-thiazole hybrids.

Conclusion

Coumarin-thiazole hybrid molecules represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays highlights their potential to address significant unmet medical needs. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate the potential of coumarin-thiazole hybrids into clinical applications.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchhub.com [researchhub.com]

- 5. proteopedia.org [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Applications of Aminothiazole-Coumarin Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide focuses on a particularly promising class of hybrid molecules: aminothiazole-coumarin compounds. By covalently linking the versatile 2-aminothiazole ring with the privileged coumarin scaffold, researchers have unlocked a diverse spectrum of pharmacological activities. This document provides an in-depth technical overview of the synthesis, multifaceted therapeutic applications, and underlying mechanisms of action of these compounds. Key areas of focus include their significant potential as anticancer, antimicrobial, and neuroprotective agents. Quantitative biological data is systematically presented in tabular format, detailed experimental protocols for key assays are provided, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for professionals in the field of drug development.

Introduction

The coumarin (2H-chromen-2-one) nucleus is a ubiquitous scaffold found in numerous natural and synthetic compounds, renowned for a broad array of biological activities including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 2-aminothiazole moiety is a critical structural component in many pharmaceuticals, contributing to a wide range of therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory actions.[3][4][5]

The rationale behind the hybridization of these two pharmacophores is to create novel chemical entities with potentially synergistic or enhanced biological activities, improved target selectivity, and the ability to overcome drug resistance mechanisms.[6][7] This technical guide serves as a comprehensive resource, consolidating current research on aminothiazole-coumarin hybrids to illuminate their therapeutic promise and guide future research endeavors.

Synthesis of Aminothiazole-Coumarin Hybrids

The most prevalent and efficient method for synthesizing 3-(2-amino-thiazol-4-yl)-coumarin derivatives is the Hantzsch thiazole synthesis.[8] This multi-step process offers a reliable pathway to the core scaffold, which can then be further modified to generate a library of derivatives.

Representative Experimental Protocol: Synthesis of 6-substituted-3-(2-amino-thiazol-4-yl)-coumarins[8]

-

Synthesis of 3-Acetylcoumarin: A Knoevenagel-type condensation is performed between an appropriately substituted salicylaldehyde and ethyl acetoacetate in ethanol, using piperidine as a catalyst. The mixture is refluxed, and upon cooling, the 3-acetylcoumarin product precipitates and is recrystallized.

-

Bromination of 3-Acetylcoumarin: The synthesized acetylcoumarin is dissolved in a suitable solvent like chloroform or acetic acid. A solution of bromine in the same solvent is added dropwise while stirring. The reaction mixture is stirred until completion, after which the 3-bromoacetylcoumarin intermediate is isolated.

-

Hantzsch Cyclization: The 3-bromoacetylcoumarin intermediate is dissolved in ethanol. An equimolar amount of thiourea is added, and the mixture is heated to approximately 70°C with vigorous stirring. The formation of the yellow 3-(2-amino-thiazol-4-yl)-coumarin product is observed as a precipitate, which is then filtered, washed with cold ethanol, and purified.[8]

Therapeutic Applications and Mechanisms of Action

Aminothiazole-coumarin hybrids have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

A primary focus of research on these compounds has been their potent anticancer activity against a range of human cancer cell lines, including liver (HepG2), colon (HCT116), breast (MCF-7), and cervical (HeLa) carcinomas.[9][10] One of the key mechanisms underlying this activity is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9]

Mechanism of Action: CDK2 Inhibition

CDK2 is a crucial enzyme that, when complexed with Cyclin E, phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, allowing it to initiate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 by aminothiazole-coumarin compounds prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint and ultimately leading to the inhibition of cancer cell proliferation.[9]

Table 1: Anticancer Activity of Representative Aminothiazole-Coumarin Compounds

| Compound ID | Target Cell Line | IC₅₀ (µM) | Target Enzyme | IC₅₀ (nM/µM) | Reference |

|---|---|---|---|---|---|

| 6c | HepG2 | 2.6 | CDK2 | - | [9][10] |

| 6c | HCT116 | 3.5 | CDK2 | - | [9][10] |

| 5c | MCF-7 | 4.5 | CDK2 | - | [9][10] |

| 5c | HepG2 | 5.4 | CDK2 | - | [9][10] |

| IIIa-c (Hybrid) | HeLa | 0.0091 - 0.0596 µM | CDK2 | 0.022 - 1.629 nM | [9] |

| IV (Hybrid) | - | - | CDK2 | 0.39 µM | [9] |

| 66 (Hybrid) | HCT-15 | 1.28 | Galectin-1 | - |[6] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

These hybrid compounds have demonstrated broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] Notably, they have shown activity against clinically relevant pathogens like Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus.[11]

Mechanism of Action: DNA Gyrase Inhibition

A key antibacterial mechanism for coumarin-based compounds is the inhibition of the B subunit of DNA gyrase (GyrB).[7] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By binding to the ATPase site on the GyrB subunit, aminothiazole-coumarin compounds block the energy supply for the enzyme's function, leading to a cessation of DNA replication and ultimately bacterial cell death.[7][11]

Table 2: Antimicrobial Activity of Representative Aminothiazole-Coumarin Compounds

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1a-g | Pseudomonas aeruginosa | 15.62 - 31.25 | [11] |

| 1a-g | Enterococcus faecalis | 15.62 - 31.25 | [11] |

| 1a-g | Staphylococcus aureus | 62.5 - 125 | [11] |

| 1g | Pseudomonas aeruginosa | 15.62 | [11] |

| 1a | Escherichia coli | 15.62 | [11] |

| 1b, 1g | Candida albicans | 7.81 | [11] |

| 1b, 1g | Aspergillus brasiliensis | 15.62 | [11] |

| 2h | Bacterial Strains | 73 (µM) | [13] |

| 2g | Mycobacterial Strains | 60 (µM) |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Neuroprotective Applications

Emerging research highlights the potential of aminothiazole-coumarin derivatives in treating neurodegenerative diseases.[14] Studies have investigated their role as inhibitors of enzymes like monoamine oxidase (MAO) and their ability to bind to proteins implicated in diseases such as Alzheimer's and glioblastoma, like the Tau protein.[15][16]

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. In neurodegenerative disorders such as Parkinson's disease, inhibiting MAO-B can increase depleted dopamine levels in the brain, providing symptomatic relief. Coumarin derivatives have shown promise as MAO inhibitors, and hybridization with the aminothiazole scaffold could lead to compounds with enhanced potency and selectivity.[16]

Table 3: Enzyme Inhibitory Activity of Aminothiazole and Coumarin Derivatives

| Compound Class/ID | Target Enzyme | Inhibition (Kᵢ or IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Thiazolyl-Coumarins | Histone Deacetylases (HDACs) | Low mM range | Antifibrotic | [8] |

| Aminothiazole Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.008 µM | Multiple | [17] |

| Aminothiazole Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.124 µM | Multiple | [17] |

| Aminothiazole Derivatives | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | Neurodegenerative | [17] |

| Aminothiazole Derivatives | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | Neurodegenerative | [17] |

| Coumarin-Thiazole Hybrids | Carbonic Anhydrases IX & XII | Moderate nM to sub-µM | Anticancer | [18] |

| Coumarin-Thiazole Hybrids | Enoyl-ACP reductase (InhA) | MIC = 6-8 µg/mL | Antimycobacterial |[19] |

Note: Kᵢ (inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

Experimental Protocols

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the aminothiazole-coumarin compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5×10⁵ CFU/mL).

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Antitumor Evaluation (Ehrlich Ascites Carcinoma Model)[20][21]

-

Animal Model: Swiss albino mice are used for this model.

-

Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor growth.

-

Treatment Protocol: After 24 hours, the mice are divided into groups. The treatment group receives daily intraperitoneal injections of the test compound at a specific dose (e.g., 50 mg/kg body weight) for a set number of days. A control group receives the vehicle only.

-

Parameter Evaluation: After the treatment period, various parameters are evaluated, including:

-

Tumor Volume and Cell Count: Measurement of the ascitic fluid volume and counting of viable tumor cells.

-

Mean Survival Time (MST) and Increase in Life Span (% ILS): Monitoring the survival of the mice in each group.

-

Biochemical Analysis: Measurement of antioxidant enzyme levels (e.g., catalase, GSH) and markers of apoptosis (e.g., Caspase-3) in tumor cells.[20]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational modeling methods used to correlate the chemical structure of compounds with their biological activity.[21] For aminothiazole-coumarin derivatives, QSAR models help identify key structural features and physicochemical properties that govern their therapeutic efficacy, guiding the design of new, more potent inhibitors.[22][23]

Analysis of QSAR models for these compounds often reveals that properties like molecular shape, charge distribution, and the presence of specific functional groups (e.g., halogens, hydroxyl groups) on either the coumarin or thiazole ring are critical for potent biological activity.[23][24]

Conclusion and Future Perspectives

The hybridization of the 2-aminothiazole and coumarin scaffolds has proven to be a highly fruitful strategy in medicinal chemistry, yielding compounds with potent and diverse therapeutic applications. Their significant activities as anticancer, antimicrobial, and neuroprotective agents, underpinned by well-defined mechanisms such as the inhibition of CDK2 and DNA gyrase, mark them as exceptionally promising candidates for further drug development.

Future research should focus on several key areas:

-

Lead Optimization: Fine-tuning the structure of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).

-

Mechanism Elucidation: Investigating other potential biological targets and signaling pathways to fully understand the polypharmacology of these hybrids.

-

In Vivo Efficacy and Safety: Expanding preclinical studies using relevant animal models to validate the in vitro findings and establish comprehensive safety profiles.

-

Combating Drug Resistance: Evaluating the efficacy of these compounds against drug-resistant strains of microbes and cancer cell lines.

By continuing to explore the vast chemical space and biological potential of aminothiazole-coumarin compounds, the scientific community is well-positioned to develop novel therapeutics for some of the most challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight into the therapeutic applications of coumarin compounds and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journalajrb.com [journalajrb.com]

- 21. mdpi.com [mdpi.com]

- 22. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Hologram quantitative structure-activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(2-aminothiazol-4-yl)-2H-chromen-2-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on anticancer and antimicrobial properties. The information is compiled from various scientific studies to offer a comprehensive resource for researchers in the field of drug discovery and development.

Core Structure and Synthetic Strategy

The fundamental structure consists of a coumarin ring system linked at the 3-position to a 2-aminothiazole moiety. The primary synthetic route to this class of compounds is the Hantzsch thiazole synthesis. This typically involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with a thiourea or substituted thiourea.[1][2]

Below is a generalized experimental workflow for the synthesis and evaluation of these analogs.

Caption: Generalized workflow for the synthesis and biological evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity

The anticancer activity of this class of compounds has been evaluated against various cancer cell lines. The substitutions on both the coumarin and the 2-aminothiazole rings play a crucial role in determining the cytotoxic potency.

Substitutions on the Coumarin Ring:

-

Position 6: Introduction of electron-withdrawing groups such as nitro (NO2) or halogens (e.g., Cl, Br) on the coumarin ring has been shown to influence anticancer activity. For instance, a 6-nitro substituent can enhance activity against certain cell lines.

-

Position 7: Hydroxy (-OH) or methoxy (-OCH3) groups at this position are common and can modulate the compound's solubility and interaction with biological targets.

-

Position 8: Alkoxy groups at this position have also been explored and can impact the lipophilicity and, consequently, the cellular uptake of the compounds.

Substitutions on the 2-Aminothiazole Ring:

-

2-Amino Group: Acylation of the 2-amino group with various aromatic or heterocyclic moieties can significantly enhance anticancer activity. For example, benzoyl or substituted benzoyl groups can lead to potent derivatives.

-

Aryl Substituents: The presence of substituted phenyl rings on the aminothiazole moiety can influence the electronic and steric properties of the molecule, thereby affecting its binding to target proteins.

The mechanism of anticancer action for some analogs involves the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by the upregulation of BAX and caspases 3, 8, and 9.[3] Some derivatives have also been investigated as inhibitors of histone deacetylases (HDACs) and other kinases.

Antimicrobial Activity

Analogs of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Key SAR Observations for Antimicrobial Activity:

-

Lipophilicity: Increased lipophilicity, often achieved by introducing bulky or long-chain alkyl/aryl substituents, can enhance antibacterial activity, likely by facilitating passage through the bacterial cell membrane.

-

Substituents on the Phenylamino Group: For analogs with a phenylamino group at the 2-position of the thiazole, substitutions on the phenyl ring are critical. Electron-withdrawing groups like halogens (F, Cl, Br) can increase activity.

-

Coumarin Substitutions: Modifications on the coumarin ring, such as the introduction of a 4-hydroxy group, have been shown to be favorable for antimicrobial activity.

The proposed mechanism of antibacterial action for some of these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

Quantitative Data

The following tables summarize the quantitative biological activity data for selected this compound analogs.

Table 1: Anticancer Activity (IC50 in µM)

| Compound ID | Coumarin Substituent | 2-Aminothiazole Substituent | MCF-7 | HepG2 | DU-145 | Reference |

| 4k | 6-diethylamino | 5-Amino-3-phenyl-1H-pyrazol-1-yl | - | - | Potent | [5] |

| 4j | 6,8-Ditert-butyl | 5-Amino-3-phenyl-1H-pyrazol-1-yl | 9 ± 6 | - | 7 ± 1 | [5] |

| 77 | - | Indole-incorporated | - | - | - | [6] |

| 49 | - | Thiazole derivative | 2.39 ± 0.03 | - | - | [7] |

| 18c | - | 1,2,3-triazole hybrid | 2.66 | - | - | [6] |

| 44b | - | 1-thiazolyl-5-coumarin-3-yl-pyrazole | 4.03 ± 0.02 | - | - | [6] |

| 44c | - | 1-thiazolyl-5-coumarin-3-yl-pyrazole | 4.42 ± 0.02 | 3.06 ± 0.01 | - | [6] |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | Coumarin Substituent | 2-Aminothiazole Substituent | S. aureus | E. coli | P. aeruginosa | Reference |

| SCT 1 | - | Substituted benzaldehyde derivative | - | - | - | [8] |

| SCT 2 | - | Substituted benzaldehyde derivative | - | - | - | [8] |

| 6a | - | Thiazole derivative | - | - | - | [4] |

| 6c | - | Thiazole derivative | - | - | - | [4] |

| 1g | 7-hydroxy | 3,4-dihydroxyphenyl | 62.5-125 | - | 15.62 | [9] |

| 1a | Unsubstituted | 3,4-dihydroxyphenyl | 62.5-125 | 15.62 | 15.62-31.25 | [9] |

Experimental Protocols

General Synthesis of this compound Analogs

A typical synthetic procedure involves the following steps:

-

Synthesis of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one (Intermediate 1): 4-hydroxycoumarin is reacted with bromine in a suitable solvent like acetic acid to yield 3-bromo-4-hydroxycoumarin. This is then acetylated to give the bromoacetyl intermediate.

-

Hantzsch Thiazole Synthesis: Intermediate 1 is reacted with an equimolar amount of a substituted or unsubstituted thiourea in a solvent such as ethanol.[1] The reaction mixture is typically refluxed for a period of 30-45 minutes.[1] The resulting solid product is then filtered, washed, and recrystallized to yield the final 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one analog.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is typically determined by the broth microdilution method.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well plates.

-

Inoculation: The standardized microbial suspension is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

While the precise molecular targets for many this compound analogs are still under investigation, some studies suggest that their anticancer effects are mediated through the induction of apoptosis. The diagram below illustrates a simplified representation of the intrinsic and extrinsic apoptotic pathways that can be activated by these compounds.

Caption: Simplified overview of apoptotic pathways potentially activated by this compound analogs.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to both the coumarin and aminothiazole moieties can lead to significant improvements in anticancer and antimicrobial activities. Further research focusing on the elucidation of specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective analogs for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 8. synthesis-docking-and-antimicrobial-activity-of-some-new-coumarin-incorporated-thiazole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Coumarin-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in various scientific and technological fields, including medicinal chemistry, materials science, and bioimaging. This is due to their unique photophysical properties, which are characterized by strong fluorescence, high quantum yields, and sensitivity to the local environment. The coumarin scaffold acts as an excellent fluorophore, while the thiazole moiety can be readily functionalized to modulate the electronic and steric properties of the molecule, allowing for the fine-tuning of its absorption and emission characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of coumarin-thiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Core Photophysical Properties

The photophysical behavior of coumarin-thiazole derivatives is governed by the interplay of the electron-donating and electron-withdrawing groups within their molecular structure, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is responsible for their sensitivity to solvent polarity, a phenomenon known as solvatochromism.

Solvatochromism

A hallmark of many coumarin-thiazole derivatives is their positive solvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Data Presentation: Photophysical Properties of Selected Coumarin-Thiazole Derivatives

The following tables summarize the key photophysical data for representative coumarin-thiazole derivatives in various solvents.

Table 1: Absorption (λ_abs) and Emission (λ_em) Maxima of Coumarin-Thiazole Derivatives in Different Solvents

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Derivative 1 | Toluene | ~410 | ~480 | - |

| Chloroform | - | - | - | |

| Acetonitrile | - | - | - | |

| Ethanol | 332-390 | 436-550 | - | |

| DMF | 332-390 | 436-550 | - | |

| DMSO | ~410 | ~600 | - | |

| Derivative 2 | Benzene | 408 | 464 | 2900 |

| Acetonitrile | 400 | 480 | 4000 | |

| Derivative 3 | Benzene | 410 | 500 | 4400 |

| Acetonitrile | 405 | 525 | 5600 |

Note: Data compiled from multiple sources. Dashes indicate data not available in the reviewed literature.

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of Selected Coumarin-Thiazole Derivatives

| Compound/Derivative | Solvent | Φ_f | τ_f (ns) |

| Derivative 2 | Benzene | 0.85 | 3.1 |

| Acetonitrile | 0.80 | 3.5 | |

| Derivative 3 | Benzene | 0.65 | 2.5 |

| Acetonitrile | 0.35 | 2.9 |

Note: Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of photophysical properties. The following sections outline the standard experimental protocols.

Synthesis of Coumarin-Thiazole Derivatives

A common synthetic route to coumarin-thiazole derivatives is the Hantzsch thiazole synthesis.

An In-depth Technical Guide to Novel Derivatives of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of 3-(2-aminothiazol-4-yl)-2H-chromen-2-one, a promising scaffold in medicinal chemistry. The inherent versatility of the coumarin and aminothiazole moieties has led to the development of a diverse range of derivatives with significant therapeutic potential, particularly in the fields of oncology and microbiology.

Synthetic Strategies

The core structure of this compound is typically synthesized via the Hantzsch thiazole synthesis. A common starting material is a 3-(bromoacetyl)-2H-chromen-2-one derivative, which is reacted with thiourea or its derivatives. The reaction is often carried out in a suitable solvent like ethanol under reflux conditions.[1]

Further derivatization can be achieved through several pathways:

-

Modification of the aminothiazole ring: The primary amino group on the thiazole ring serves as a versatile handle for introducing various substituents. This can be achieved through reactions such as Schiff base formation with aromatic aldehydes, or acylation.[2]

-

Substitution on the coumarin ring: Modifications can be made to the coumarin nucleus, such as the introduction of hydroxyl, bromo, or other functional groups at various positions, to modulate the electronic and steric properties of the molecule.

-

Three-component reactions: One-pot, three-component reactions involving a 3-acetyl-2H-chromen-2-one derivative, thiosemicarbazide, and hydrazonoyl halides under ultrasonic irradiation have been reported as an efficient method for synthesizing novel thiazolyl-coumarin derivatives.[3]

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis and derivatization of this compound.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

These compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity (IC50 values in µM) of Selected this compound Derivatives

| Compound ID | Derivative Type | MCF-7 (Breast) | HepG2 (Liver) | SW480 (Colon) | A-549 (Lung) | HCT-116 (Colon) | Reference |

| 3k | 2-Thiomorpholinothiazole | 7.5 µg/mL | 16.9 µg/mL | - | - | - | [4] |

| 2b | 6-Bromo-coumarin-ethylidene-hydrazonyl-thiazolyl | 0.0136 | - | - | 0.015 | - | [5] |

| 9a | 6-Bromo-coumarin-thiazole | 0.0136 | - | - | 0.015 | - | [5] |

| 7e | Coumarin thiazole | - | - | - | - | - | [6] |

| Compound 4 | Cinnamic acid hybrid | - | - | - | - | - | [7] |

| Compound 8b | Cinnamic acid hybrid | - | 13.14 | - | - | - | [7] |

| Compound 6 | Thiosemicarbazone derivative | - | - | - | - | - | [8] |

| 10b | Thiazole derivative | - | - | - | - | - | [8] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

Several novel derivatives have exhibited potent activity against a range of bacterial and fungal strains, including drug-resistant pathogens.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected this compound Derivatives

| Compound ID | Derivative Type | S. aureus | E. faecalis | P. aeruginosa | C. albicans | A. brasiliensis | Reference |

| 1b | 3,4-Dihydroxyphenyl-thiazole-coumarin hybrid | 62.5-125 | 15.62–31.25 | 15.62–31.25 | 15.62 | 15.62 | [9] |

| 1g | 3,4-Dihydroxyphenyl-thiazole-coumarin hybrid | 62.5-125 | 15.62–31.25 | 15.62–31.25 | 15.62 | 15.62 | [9] |

| 3b | Coumarin-3-carboxamide | - | - | - | - | - | [10] |

| 3c | Coumarin-3-carboxamide | - | - | - | - | - | [10] |

| 3f | Coumarin-3-carboxamide | 312.5 | - | - | - | - | [10] |

| 3i | Coumarin-3-carboxamide | - | - | - | - | - | [10] |

| Compound 3 | Pyridine-based coumarin | - | - | - | - | - | [11] |

| Compound 12 | Pyrazole-based coumarin | - | - | - | - | - | [11] |

| VIb | 7-Hydroxy-4-methylcoumarin-thiosemicarbazone | 0.19-0.36 | - | - | - | - | [12] |

| Xb | 7-Hydroxy-4-methylcoumarin-thiosemicarbazone | 0.19-0.36 | - | - | - | - | [12] |

| XIVb | 7-Hydroxy-4-methylcoumarin-thiazolidin-4-one | 0.19-0.36 | - | - | - | - | [12] |

| XVc | 7-Hydroxy-4-methylcoumarin-thiazolidin-4-one | 0.19-0.36 | - | - | - | - | [12] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with various cellular targets and modulation of critical signaling pathways.

Anticancer Mechanisms

A prominent mechanism of anticancer activity is the induction of apoptosis. This is often achieved through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway .[7][13] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately activating the caspase cascade and programmed cell death. Some derivatives also exhibit inhibitory activity against other key enzymes involved in cancer progression, such as carbonic anhydrases IX and XII .[14]

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition.

Antimicrobial Mechanisms

The antimicrobial action of these compounds is believed to involve multiple mechanisms. Some derivatives have been shown to disrupt the bacterial cell membrane and interact with bacterial DNA, leading to its cleavage and subsequent inhibition of bacterial growth.

Experimental Protocols

General Procedure for the Synthesis of 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one

A mixture of 3-acetyl-4-hydroxycoumarin (8 mmol) and thiourea (8 mmol) is refluxed in toluene (10 mL) in the presence of ammonium acetate (8 mmol) for 5 hours. After cooling, the resulting precipitate is filtered, dried, and recrystallized from methanol to yield the final product.[2]

General Procedure for the Synthesis of (E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones

A mixture of 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one (10 mmol) and the appropriate aromatic aldehyde (10 mmol) is refluxed in dimethyl carbonate (15 mL) for 4 hours. The product is then obtained after recrystallization.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HepG2, A-549) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). Serial dilutions of the test compounds are prepared in the wells, followed by the addition of the microbial inoculum. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this class of compounds an attractive area for further research. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the detailed molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of next-generation drugs based on this versatile scaffold. Moreover, in vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical models of cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new coumarins bearing 2,4-diaminothiazole-5-carbonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel coumarin thiazole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 14. Synthesis and biological evaluation of coumarin-thiazole hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial and Antifungal Potential of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. One such promising scaffold is the coumarin-thiazole hybrid molecule, 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and antifungal activities of this compound and its derivatives, presenting key data, experimental protocols, and proposed mechanisms of action to facilitate further research and drug development endeavors.

Data on Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound and its analogs has been evaluated against a panel of pathogenic bacteria and fungi. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values.

| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| This compound Derivatives | Staphylococcus aureus | 62.5 - 125 | Ciprofloxacin | >31.25 |

| Enterococcus faecalis | 15.62 - 31.25 | Ciprofloxacin | 15.62 | |

| 8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-one | Escherichia coli | (Higher activity than Streptomycin) | Streptomycin | - |

| Compound/Derivative | Gram-Negative Bacteria | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| This compound Derivatives | Pseudomonas aeruginosa | 15.62 - 31.25 | Ciprofloxacin | 31.25 |

| Escherichia coli | 15.62 | Ciprofloxacin | 15.62 |

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| This compound Derivatives | Candida albicans | 7.81 - 15.62 | Fluconazole | 15.62 |

| Aspergillus brasiliensis | 15.62 | - | - |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives is commonly achieved through the Hantzsch thiazole synthesis.[1][2][3]

General Procedure:

-

Preparation of 3-(2-bromoacetyl)-2H-chromen-2-one: This intermediate is synthesized from a coumarin precursor.

-

Cyclization Reaction: An equimolar amount of the appropriate thiourea or N-substituted thiourea derivative is reacted with 3-(2-bromoacetyl)-2H-chromen-2-one.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux for a period of 30 to 45 minutes.[3]

-

Isolation and Purification: The resulting product, a derivative of this compound, is then isolated, purified (often by recrystallization from ethanol), and characterized using spectroscopic techniques such as IR, ¹H-NMR, and elemental analysis.[1][2]

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities are primarily determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method.[4][5]

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of cells (e.g., 10^5 CFU/mL).[5]

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Agar Well Diffusion Method:

-

Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Application of Test Compound: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[4]

Visualizing the Processes

Synthesis Workflow

Caption: Hantzsch synthesis of this compound derivatives.

Proposed Mechanism of Action

Docking studies have suggested a potential mechanism of action for these compounds, which involves the inhibition of a key bacterial enzyme.[4]

Caption: Proposed inhibition of bacterial tRNA methyltransferase.

Conclusion

This compound and its derivatives have demonstrated significant in vitro activity against a range of clinically relevant bacteria and fungi. The straightforward synthesis and promising antimicrobial profile make this scaffold an attractive starting point for the development of new anti-infective agents. Further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize the therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in the collective effort to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones | ScienceRise: Pharmaceutical Science [doi.radap.kpi.ua]

- 5. mdpi.com [mdpi.com]

The Anticancer Potential of Coumarin-Thiazole Hybrid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the synergistic potential of hybrid molecules, which combine two or more pharmacologically active scaffolds. Among these, the fusion of coumarin and thiazole moieties has emerged as a particularly promising strategy. This technical guide provides an in-depth overview of the anticancer potential of coumarin-thiazole hybrid compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of a diverse range of coumarin-thiazole hybrids have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for quantifying the potency of these compounds. Below are consolidated tables summarizing the reported in vitro anticancer activities.

Table 1: In Vitro Anticancer Activity of Coumarin-Thiazole Hybrids Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| 40a | DLD-1 (Colon) | 5.79 (EC50) | - | - | |

| 40b | HepG2 (Liver) | 3.70 (EC50) | - | - | |

| 43d | HeLa (Cervical) | 0.0091 | Doxorubicin | - | [1] |

| 44a | HepG2 (Liver) | 3.74 | - | - | |

| 44b | MCF-7 (Breast) | 4.03 | - | - | |

| 44c | HepG2 (Liver) | 3.06 | - | - | |

| 44c | MCF-7 (Breast) | 4.42 | - | - | |

| 51c | HeLa (Cervical) | 1.29 | Doxorubicin | - | [1] |

| 52d | HT-29 (Colon) | 0.25 | - | - | [1] |

| 52d | HCT-116 (Colon) | 0.26 | - | - | [1] |

| 6c | HepG2 (Liver) | 2.6 | - | - | [2] |

| 6c | HCT-116 (Colon) | 3.5 | - | - | [2] |

| 5c | MCF-7 (Breast) | 4.5 | - | - | [2] |

| 5c | HepG2 (Liver) | 5.4 | - | - | [2] |

| 6g | HCT-15 (Colon) | 1.28 | - | - | [3] |

| 6d | MCF-7 (Breast) | 10.5 | Sorafenib | 5.10 | [4] |

| 6b | MCF-7 (Breast) | 11.2 | Sorafenib | 5.10 | [4] |

Table 2: Kinase Inhibitory Activity of Selected Coumarin-Thiazole Hybrids

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 7c | CDK2 | - | [5] |

| 8a-c | CDK2 | 0.022 - 1.629 | [5] |

| 6o | hCA XII | 91.1 (Ki) | [6] |

Experimental Protocols

The evaluation of the anticancer potential of coumarin-thiazole hybrids relies on a suite of standardized in vitro assays. This section provides detailed methodologies for the key experiments commonly cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-